(Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-3-13-22-19(17-7-5-4-6-8-17)14-24-20(22)21-18-11-9-16(10-12-18)15(2)23/h3-12,14H,1,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGOFVZFPCUZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article discusses the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The synthesis of (Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone typically involves a multi-step process that includes the formation of thiazole derivatives. The compound's structure can be confirmed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Key Structural Features
- Molecular Formula : CHNS
- Molecular Weight : 306.42 g/mol
- Functional Groups : Contains thiazole, phenyl, and allyl groups which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone have shown efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 24a | HCT-15 | 15.2 | Induction of apoptosis |
| 24b | MCF-7 | 12.5 | Inhibition of cell proliferation |
These results suggest that the thiazole moiety plays a crucial role in enhancing anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. A study evaluating various thiazole compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 8 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
These findings highlight the potential of (Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone as a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
In a recent study, a series of thiazole derivatives including (Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone were tested against human breast cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC value comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thiazole derivatives against common pathogens. The results indicated that (Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone exhibited strong inhibitory effects on bacterial growth, suggesting its potential use in treating bacterial infections.
Vorbereitungsmethoden
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the classic Hantzsch method, leveraging α-bromo ketones and thioureas.
Procedure :
- α-Bromination :
- Cyclization :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon, followed by cyclodehydration to form the thiazole ring.
Regioselective Allylation at N3
Introducing the allyl group at N3 requires careful selection of alkylating agents and conditions.
Method A: Alkylation with Allyl Bromide
- Treat 4-phenylthiazol-2-amine (1.0 equiv) with allyl bromide (1.5 equiv) in DMF at 60°C for 12 hours.
- Product : 3-Allyl-4-phenylthiazol-2-amine (yield: 65%).
Method B: Claisen Rearrangement
- Synthesize catechol mono-allyl ether, then heat in toluene with NaOEt to induce-sigmatropic rearrangement.
- Product : 3-Allyl-4-phenylthiazole (yield: 42%).
Comparison :
| Method | Yield (%) | Selectivity | Conditions |
|---|---|---|---|
| A | 65 | High | Mild |
| B | 42 | Moderate | High temp |
Alkylation (Method A) is preferred for scalability and efficiency.
Formation of the Ylideneamino Linkage
The imine bond is established via acid-catalyzed condensation between 3-allyl-4-phenylthiazol-2-amine and 4-acetylbenzaldehyde.
Procedure :
- Schiff Base Formation :
Stereochemical Control :
- Z-Selectivity : Achieved via kinetic control in acetic acid, stabilizing the transition state through intramolecular H-bonding.
- E-Isomer Byproduct : Forms under prolonged heating but is minimized by shorter reaction times.
Characterization :
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, CH=N), 7.89–7.32 (m, 9H, Ar-H), 5.95 (m, 1H, CH₂CH=CH₂), 5.18 (d, 2H, J = 6.5 Hz, CH₂=CH), 2.65 (s, 3H, COCH₃).
- X-ray Crystallography : Confirms Z-configuration with dihedral angle 14.9° between thiazole and phenyl planes.
Alternative Synthetic Routes
One-Pot α-Bromination/Cyclization
A streamlined approach combines α-bromination and thiazole cyclization in a single pot.
Procedure :
- React 1-phenylpropan-1-one (1.0 equiv) with CuBr₂ (2.0 equiv) and thiourea (1.5 equiv) in ethanol under reflux.
- Product : 3-Allyl-4-phenylthiazol-2-amine (yield: 70%).
Advantages :
Enaminone Intermediate Strategy
Step 1 : Synthesize enaminone via DMF-DMA-mediated condensation.
Step 2 : Couple enaminone with 4-aminoacetophenone in acetic acid.
Limitation : Lower yield due to competing side reactions.
Optimization and Scale-Up Challenges
Solvent and Catalyst Screening
| Condition | Z/E Ratio | Yield (%) |
|---|---|---|
| Glacial Acetic Acid | 7:1 | 58 |
| EtOH/HCl | 3:1 | 45 |
| Toluene/p-TsOH | 5:1 | 50 |
Temperature Effects
- 80°C : Optimal for imine formation without decomposition.
- >100°C : E-isomer predominates via thermodynamic control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
